molecular formula C7H8N2O3 B6267180 ethyl 5-formyl-1H-pyrazole-4-carboxylate CAS No. 56563-30-5

ethyl 5-formyl-1H-pyrazole-4-carboxylate

Cat. No.: B6267180
CAS No.: 56563-30-5
M. Wt: 168.2
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Description

Ethyl 5-formyl-1H-pyrazole-4-carboxylate: is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a formyl group at the 5-position and an ethyl ester at the 4-position makes this compound particularly interesting for various synthetic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation at the 5-position using formic acid or formylating agents . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is primarily recognized as an impurity in the drug allopurinol, which is used to treat gout and hyperuricemia. The presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceuticals. Researchers utilize analytical techniques such as high-performance liquid chromatography (HPLC) to quantify and identify impurities in drug formulations.

Key Properties

  • Molecular Formula : C7H9N3O3
  • Molecular Weight : 183.165 g/mol
  • CAS Number : 31055-19-3

While specific research on the biological activity of this compound is limited, it belongs to a class of compounds known for diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The pyrazole ring structure is common in many pharmacologically active compounds, suggesting potential therapeutic applications.

Potential Biological Applications

  • Antibacterial Activity : Investigated for effects against various bacterial strains.
  • Anti-inflammatory Properties : Explored for potential use in inflammatory conditions.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step synthetic routes. These methods allow for the efficient production of the compound from readily available starting materials, which can be utilized in further chemical research and development of analogs.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparative table highlighting key features:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-amino-1H-pyrazole-4-carboxylateContains amino instead of formylamino groupEnhanced solubility; potential for different biological activity
AllopurinolPurine derivative with pyrazole structurePrimarily used for gout treatment; different mechanism of action
3-Amino-1H-pyrazoleLacks carboxylic acid functionalitySimpler structure; limited pharmacological applications

Case Studies and Research Findings

Recent studies have focused on the interaction mechanisms of this compound with various biological targets. These studies often employ molecular docking techniques to predict binding affinities and elucidate pharmacodynamics.

Example Case Study

A study investigating the binding affinity of this compound to xanthine oxidase revealed insights into its potential role as a competitive inhibitor similar to allopurinol. The findings suggest that modifications to the pyrazole structure could enhance its efficacy as a therapeutic agent in managing uric acid levels.

Comparison with Similar Compounds

Uniqueness: Ethyl 5-formyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl and an ester group, providing a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields .

Biological Activity

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, focusing on its anti-inflammatory, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of approximately 182.18 g/mol. The compound features a pyrazole ring, which is a five-membered nitrogen-containing heterocycle, along with an aldehyde and an ester functional group. This unique structure contributes to its reactivity and potential applications in various fields, particularly in drug development and organic synthesis .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study involving a series of pyrazole derivatives demonstrated that modifications at the pyrazole scaffold could enhance anti-inflammatory effects. Specifically, derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed promising results in reducing inflammation in a carrageenan-induced paw edema model .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameActivity Level (IC50)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateModerate

2. Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Studies suggest that derivatives of this compound can exhibit both antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents .

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Its mechanism may include enzyme inhibition or activation, modulation of cell signaling pathways, and alterations in gene expression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anti-inflammatory Activity : A study evaluated a series of novel pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that certain substitutions on the pyrazole ring significantly improved anti-inflammatory activity compared to control groups .
  • Antimicrobial Evaluation : Research demonstrated that derivatives of this compound exhibited promising antimicrobial activities against various pathogens, suggesting potential applications in treating infections .

Properties

CAS No.

56563-30-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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